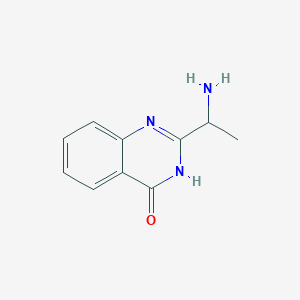

2-(1-Aminoethyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Aminoethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system fused with a 4(3H)-one moiety and an aminoethyl group at the second position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(1-Aminoethyl)quinazolin-4(3H)-one involves the reaction of quinazoline-3-oxides with primary amines. This reaction is typically carried out under metal-free and mild conditions using tert-butyl hydroperoxide as the oxidant . The reaction proceeds efficiently, providing a broad range of quinazolin-4(3H)-ones in good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving quinazoline-3-oxides and primary amines can be adapted for large-scale production, given its efficiency and mild reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core and aminoethyl group undergo oxidation under controlled conditions:

Key Findings:

-

N-Oxide Formation : Treatment with hydrogen peroxide (H2O2) in dimethyl sulfoxide (DMSO) at 130°C oxidizes the quinazolinone nitrogen, yielding the corresponding N-oxide derivative .

-

Side-Chain Oxidation : The aminoethyl group can be oxidized to an imine or nitroso intermediate using m-chloroperbenzoic acid (mCPBA) .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent | Temperature | Product | Yield | Source |

|---|---|---|---|---|

| H2O2/DMSO | 130°C | Quinazolinone N-oxide | 55–70% | |

| mCPBA | RT | Imine derivative | 45–60% |

Nucleophilic Substitution

The aminoethyl side chain participates in nucleophilic reactions, particularly with electrophiles:

Key Findings:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) forms N-alkylated derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides under mild conditions .

Table 2: Substitution Reactions

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aminoethyl group | Methyl iodide | THF, 0°C→RT | N-Methyl derivative | 82% | |

| Aminoethyl group | Acetyl chloride | CH2Cl2, RT | N-Acetyl amide | 75% |

Condensation and Cyclization

The amino group facilitates cyclocondensation and heterocycle formation:

Key Findings:

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to form hydrazone-linked hybrids .

-

Heterocyclic Annulation : Copper-catalyzed reactions with isocyanides yield fused imidazoquinazolinones .

Table 3: Cyclization Reactions

| Partner | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | EtOH, reflux | Phenolic hydrazone derivative | 68% | |

| tert-Butyl isocyanide | Cu(OAc)2, CH2Cl2 | Imidazoquinazolinone | 89% |

Reductive and Alkylation Pathways

The aminoethyl group engages in reductive amination and cross-coupling:

Key Findings:

-

Reductive Amination : Reacts with ketones (e.g., acetone) and sodium cyanoborohydride (NaBH3CN) to form secondary amines .

-

Transition-Metal-Free Coupling : Alkylation with benzyl alcohols under basic conditions (t-BuONa) produces 3-aryl derivatives .

Table 4: Reductive and Alkylation Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | Acetone, NaBH3CN | N-Isopropyl derivative | 65% | |

| Alkylation | Benzyl alcohol, t-BuONa | 3-Benzylquinazolinone | 84% |

Antibacterial Activity Correlation

Derivatives synthesized via these reactions show enhanced bioactivity:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

2-(1-Aminoethyl)quinazolin-4(3H)-one has been investigated for its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which is crucial in modulating cell proliferation and survival pathways. The compound's mechanism involves binding to the active site of PI3Kδ, thereby inhibiting its activity and influencing downstream signaling pathways related to cancer progression and immune responses.

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of quinazolin-4(3H)-one derivatives against various cancer cell lines. For instance, derivatives of this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, outperforming established treatments like lapatinib in some cases . The structure-activity relationship studies indicate that modifications to the quinazolinone scaffold can enhance potency and selectivity against specific cancer types.

Drug Development

Quinazolin-4(3H)-ones, including 2-(1-aminoethyl) derivatives, have been developed into various drugs targeting central nervous system disorders and other conditions. Notable examples include sedative-hypnotics like methaqualone and antifungal agents such as albaconazole, showcasing the compound's versatility in pharmaceutical applications .

Biological Applications

Protein Kinase Inhibition

Recent studies have focused on the inhibitory effects of this compound derivatives on multiple tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), HER2, EGFR, and VEGFR2. These compounds demonstrated promising inhibitory activities, suggesting their potential use as targeted therapies in cancer treatment .

Molecular Interactions

Molecular docking studies have been employed to understand the interactions of quinazolin-4(3H)-ones with various protein targets. These studies revealed strong binding affinities, indicating that these compounds could serve as lead candidates for further drug development aimed at inhibiting specific molecular pathways involved in tumorigenesis .

Industrial Applications

Synthesis Methodologies

The synthesis of this compound can be achieved through green chemistry approaches that minimize environmental impact while maximizing yield. Methods such as one-pot reactions involving 2-aminobenzamides and orthoesters have shown efficiency and high functional group tolerance, making them suitable for large-scale production .

Material Science

Beyond medicinal applications, quinazolin-4(3H)-ones are being explored for their utility in developing novel materials. Their chemical properties make them suitable candidates for creating advanced polymers and composites with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Quinazolin-4(3H)-one: The parent compound without the aminoethyl group.

2-Methylquinazolin-4(3H)-one: A similar compound with a methyl group instead of an aminoethyl group.

2-(1-Hydroxyethyl)quinazolin-4(3H)-one: A compound with a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

2-(1-Aminoethyl)quinazolin-4(3H)-one is unique due to the presence of the aminoethyl group, which can impart distinct biological activities and properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Biological Activity

2-(1-Aminoethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

General Properties of Quinazolinones

Quinazolinones are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. They have been extensively studied for their pharmacological potential, particularly in cancer therapy and as inhibitors of various enzymes involved in cellular signaling pathways. The biological activities attributed to quinazolinones include:

- Antitumor Activity : Many derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Effects : Quinazolinones show activity against bacteria and fungi.

- Enzyme Inhibition : Some compounds act as inhibitors of tyrosine kinases and other critical enzymes.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, a derivative with similar structural features was reported to have an IC50 value in the low micromolar range against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, suggesting potent anticancer properties ( ).

Table 1: Cytotoxicity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.79 ± 0.96 |

| This compound | A2780 | 0.14 ± 0.03 |

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, studies indicate that it can induce G1 phase arrest in cancer cells, significantly increasing the percentage of cells in this phase compared to untreated controls ( ). Additionally, the compound has been shown to influence apoptotic markers such as p53 and Bax, indicating its role in promoting programmed cell death ( ).

Enzyme Inhibition

This compound also demonstrates inhibitory activity against various tyrosine kinases, including EGFR and VEGFR-2. Such inhibition is crucial for the development of targeted cancer therapies. For example, quinazolinone derivatives have shown IC50 values comparable to established inhibitors like lapatinib ( ).

Table 2: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | EGFR | 0.35 ± 0.11 |

| This compound | VEGFR-2 | 3.20 ± 0.15 |

Other Biological Activities

In addition to its anticancer properties, quinazolinone derivatives have been investigated for their antibacterial and antifungal activities. For instance, certain derivatives have shown effective inhibition rates against pathogenic bacteria and fungi ( ). This broad spectrum of activity highlights the potential versatility of quinazolinones in therapeutic applications.

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of several quinazolinone derivatives on MCF-7 cells, revealing that modifications on the quinazolinone scaffold significantly enhanced their potency compared to standard controls ( ).

- Mechanistic Insights : Another investigation utilized molecular modeling to understand how these compounds interact with G-quadruplexes in DNA, suggesting that their biological activity may be partially due to their ability to stabilize these structures ( ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-aminoethyl)quinazolin-4(3H)-one derivatives?

- Method 1 : Reacting 2-(1-bromoethyl)-3-aryl-quinazolin-4(3H)-one with amines (e.g., 3-(aminomethyl)pyridine) followed by condensation with arylacetic acids to form functionalized derivatives .

- Method 2 : Microwave-assisted synthesis via nucleophilic attack of hydrazine on lactone rings, yielding 3-amino-substituted derivatives with reduced reaction times (e.g., from 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one) .

- Key Considerations : Monitor reaction progress using TLC and optimize solvent systems (e.g., ethanol with acetic acid) to improve yields .

Q. How is structural characterization of this compound performed?

- Techniques :

- X-ray crystallography for resolving stereochemistry and confirming substituent positions .

- NMR spectroscopy (¹H, ¹³C) to verify aminoethyl side-chain integration and quinazolinone core signals .

Q. What analytical methods ensure purity and identity during synthesis?

- HPLC/GC-MS : Quantify purity and detect byproducts (e.g., unreacted intermediates like 2-chloromethylquinazolinones) .

- Elemental Analysis : Validate molecular formulas (e.g., C₁₅H₉F₃N₂O₂ for trifluoromethoxy derivatives) .

- Melting Point Analysis : Compare with literature values (e.g., derivatives in the range 180–220°C) .

Advanced Research Questions

Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis?

- Microwave Advantages : Accelerated kinetics via dielectric heating, reducing reaction time from hours to minutes (e.g., 90% yield in 15 minutes vs. 6 hours conventionally) .

- Mechanistic Insights : Microwave irradiation enhances nucleophilic substitution efficiency (e.g., hydrazine attack on carbonyl groups) by stabilizing transition states .

- Table : Comparison of conventional vs. microwave methods for 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one:

| Parameter | Conventional | Microwave |

|---|---|---|

| Reaction Time | 6 hours | 15 minutes |

| Yield | 75% | 90% |

| Byproduct Formation | Moderate | Low |

Q. What strategies resolve contradictions in biological activity data across analogs?

- Case Study : Anti-TMV activity of 4(3H)-quinazolinone derivatives varies with substituents (e.g., EC₅₀ = 132.25 μg/mL for 2-methoxyphenyl vs. 281.22 μg/mL for control) .

- Approach :

- Perform docking studies to correlate substituent effects (e.g., trifluoromethoxy groups) with target binding .

- Validate using SAR models to prioritize analogs with optimal steric/electronic profiles .

Q. How can electrochemical methods optimize C(sp³)–H amination in quinazolinone synthesis?

- Protocol : Use Pd catalysis under CO atmosphere for dual oxidative amination, enabling access to imidazo-fused derivatives (e.g., 6[2-((benzylamino)methyl)-3-phenylquinazolin-4(3H)-one]) .

- Advantages : Avoids hazardous reagents (e.g., tin chloride in reductions) and achieves >90% regioselectivity .

Q. What are the challenges in scaling up palladium-catalyzed carbonylative reactions?

- Use scavenger resins to remove residual amines.

- Optimize CO pressure (1–2 atm) to balance safety and efficiency .

Q. How do substituents influence antimicrobial activity in 2-thioxo-quinazolinones?

- Findings : Electron-withdrawing groups (e.g., Cl, CF₃) enhance Gram-positive bacterial inhibition (e.g., Staphylococcus aureus MIC = 8 μg/mL) .

- Mechanism : Increased lipophilicity improves membrane penetration, disrupting cell wall synthesis .

Q. Methodological Best Practices

Q. What precautions are critical when handling aminoethylquinazolinone intermediates?

- Safety : Use PPE (gloves, masks) due to skin/eye irritation risks (H313/H333 hazards) .

- Stability : Store under inert gas to prevent oxidation of the aminoethyl group .

Q. How to design experiments for evaluating NF-κB/AP-1 inhibition?

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(1-aminoethyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C10H11N3O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,11H2,1H3,(H,12,13,14) |

InChI Key |

HBVIYECEIAROEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.